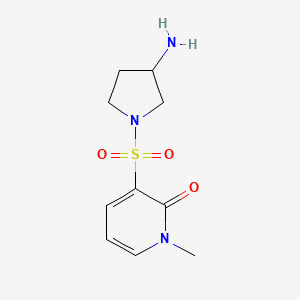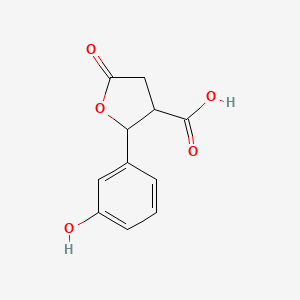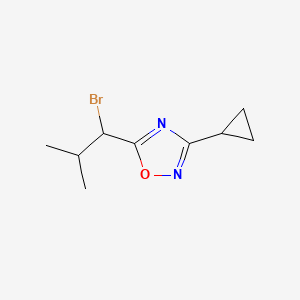
3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a sulfonyl group and an aminopyrrolidine moiety, making it a versatile scaffold for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the sulfonyl group through sulfonation reactions. The aminopyrrolidine moiety can be attached via nucleophilic substitution reactions, where the amino group reacts with a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine ring or the aminopyrrolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include acting as an inhibitor or modulator of specific biological targets, contributing to the treatment of diseases.
Industry: Its unique properties can be harnessed in materials science, such as developing new polymers or coatings with specific functionalities.
Mécanisme D'action
The mechanism of action of 3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfonyl and aminopyrrolidine groups can form hydrogen bonds or electrostatic interactions with target molecules, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Aminopyrrolidinyl)-3-aryl-5-(benzimidazol-2-yl)-pyridines: These compounds share the aminopyrrolidine and pyridine moieties but differ in their additional substituents and overall structure.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar pyridine core but differ in their functional groups and biological activities.
Uniqueness
3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H15N3O3S |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
3-(3-aminopyrrolidin-1-yl)sulfonyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C10H15N3O3S/c1-12-5-2-3-9(10(12)14)17(15,16)13-6-4-8(11)7-13/h2-3,5,8H,4,6-7,11H2,1H3 |
Clé InChI |
BWBCUJCRLATTEL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C(C1=O)S(=O)(=O)N2CCC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)













